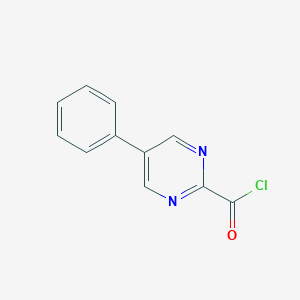![molecular formula C14H17NO3 B13140468 6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which involves the use of readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) and solvents like 1,4-dioxane or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学的研究の応用
2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its role as an EGFR inhibitor suggests that it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares the spiro structure but lacks the carboxylic acid and phenylmethyl groups.
2-Oxa-6-azaspiro[3.3]heptane: Another spiro compound with a different ring size and substitution pattern.
Uniqueness
2-Oxa-6-azaspiro[3.4]octane-8-carboxylicacid,6-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, while the phenylmethyl group contributes to its potential interactions with biological targets.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
7-benzyl-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c16-13(17)12-7-15(8-14(12)9-18-10-14)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
InChIキー |
LBNWLMJCDYCIKJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2(CN1CC3=CC=CC=C3)COC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


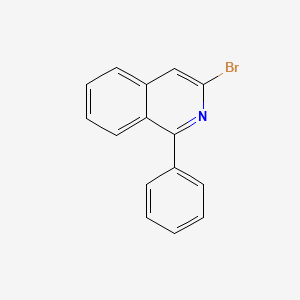
![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
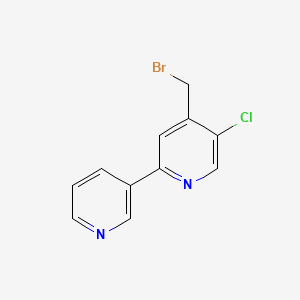

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
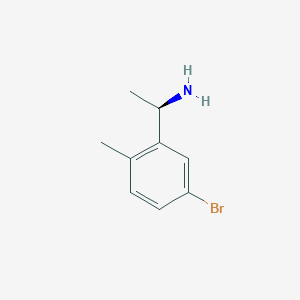
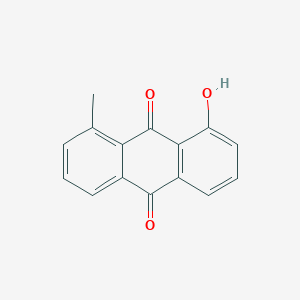
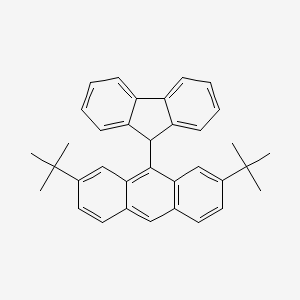
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
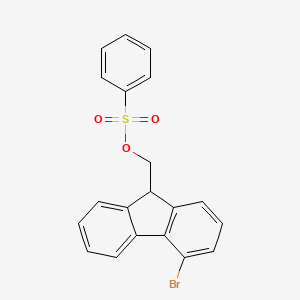
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)

![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
